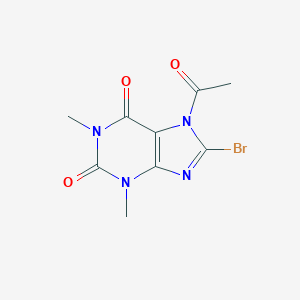
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-ADMP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a purine derivative and has potential applications in various fields, including drug discovery and development, biochemistry, and molecular biology.
科学的研究の応用
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of purinergic signaling in various physiological processes.
作用機序
The mechanism of action of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves its ability to inhibit the activity of enzymes involved in purinergic signaling pathways. Specifically, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione inhibits the activity of adenosine deaminase and adenosine kinase, leading to an increase in the levels of adenosine in the body. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation and tumor growth.
生化学的および生理学的効果
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the growth of various cancer cell lines. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is its relatively simple synthesis method, making it accessible to researchers. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown promising results in various scientific research applications, including drug discovery and development. However, there are also limitations to using 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments. One limitation is that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has a short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, more research is needed to fully understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans.
将来の方向性
There are several future directions for research on 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of research is to further investigate the anti-tumor properties of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione and its potential as a cancer treatment. Additionally, more research is needed to understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans. Another area of research is to explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a tool for studying purinergic signaling in various physiological processes. Finally, researchers may explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor properties.
In conclusion, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is a promising compound that has potential applications in various scientific research fields. Its relatively simple synthesis method and promising results in various scientific research applications make it an attractive option for researchers. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction leads to the formation of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a white crystalline solid. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
特性
CAS番号 |
133512-95-5 |
|---|---|
製品名 |
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
分子式 |
C9H9BrN4O3 |
分子量 |
301.1 g/mol |
IUPAC名 |
7-acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)14-5-6(11-8(14)10)12(2)9(17)13(3)7(5)16/h1-3H3 |
InChIキー |
OSEIFKDZRQAUGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
正規SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
同義語 |
1H-Purine-2,6-dione, 7-acetyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



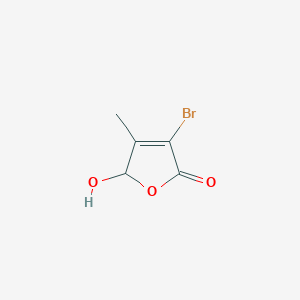
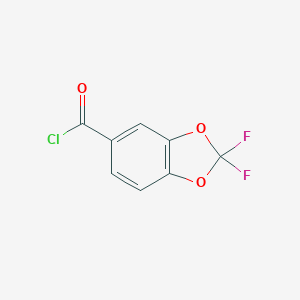
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
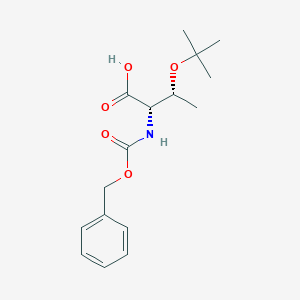
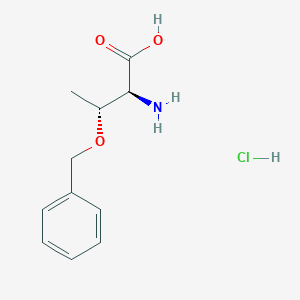
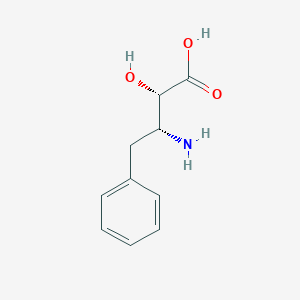
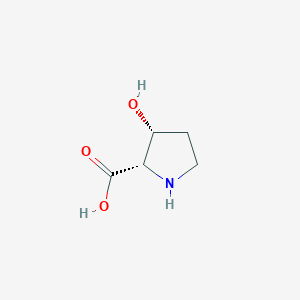
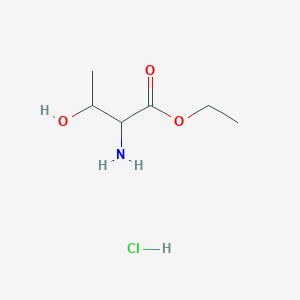

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
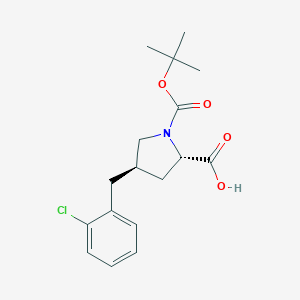
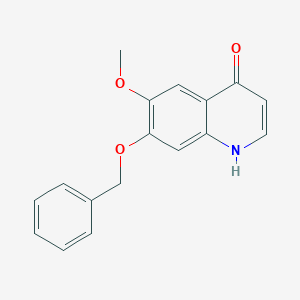

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)